molecular formula C10H19NO2 B2805495 Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate CAS No. 2136898-20-7

Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B2805495
CAS No.: 2136898-20-7
M. Wt: 185.267
InChI Key: CFNBQSMKORQBMY-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclobutane, featuring a tert-butyl ester group and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl carbamate and methylamine. The process can be summarized in the following steps:

    Formation of the Intermediate: Cyclobutanone reacts with tert-butyl carbamate in the presence of a base such as sodium hydride to form an intermediate.

    Amination: The intermediate is then treated with methylamine to introduce the methylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • Tert-butyl 3-methyleneazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(methylamino)cyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring, a tert-butyl ester group, and a methylamino substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(methylamino)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-8(6-7)11-4/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNBQSMKORQBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.